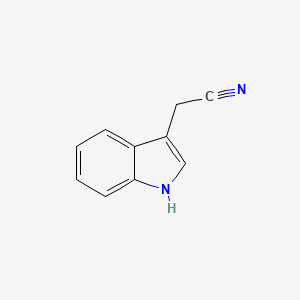

3-Indoleacetonitrile

概要

説明

Indole-3-acetonitrile is an organic compound that belongs to the class of indole derivatives. It is a significant molecule in the field of plant biology and chemistry due to its role as a precursor to indole-3-acetic acid, a vital plant hormone.

準備方法

合成経路と反応条件: インドール-3-アセトニトリルは、いくつかの方法で合成することができます。一般的な方法の1つは、塩基の存在下でインドールとアセトニトリルを反応させる方法です。 別の方法には、インドール-3-アセトニトリルを加水分解してインドール-3-酢酸を生成する方法が含まれます .

工業生産方法: インドール-3-アセトニトリルの工業生産には、多くの場合、高度な有機合成技術が用いられます。 たとえば、フィッシャーインドール合成は、インドール-3-アセトニトリルを含むインドール誘導体を生成するためのよく知られた方法です . この方法は、フェニルヒドラジンとアルデヒドまたはケトンを酸性条件下で反応させることを伴います。

化学反応の分析

Reactions of 3-Cyanoacetyl Indoles

3-cyanoacetyl indoles can be used in various chemical reactions to synthesize organic compounds :

-

Synthesis of Polysubstituted Indol-3-yl Substituted Pyran Derivatives : 3-cyanoacetyl indoles react with aromatic aldehydes and malononitrile in the presence of piperidine under ultrasonic irradiation to yield polysubstituted indol-3-yl substituted pyran derivatives .

-

Multi-Component Reactions with Aromatic Aldehydes and Ethyl Acetoacetate : 3-indolyl-3-oxopropanenitriles react with aromatic aldehydes and ethyl acetoacetate in the presence of InCl3/NH4OAc under microwave irradiation to produce functionalized 3-(pyranyl)- and 3-(dihydropyridinyl)indole derivatives .

-

Reactions with Aromatic Aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) : 3-cyanoacetylindoles react with aromatic aldehydes and NMSM under microwave irradiation, catalyzed by InCl3, to synthesize highly functionalized indolylpyrans. These azidoindolylpyrans can undergo cycloaddition reactions with phenyl acetylenes to form indolyltriazolylpyran hybrids .

-

Reactions with Aromatic Aldehydes and Malanonitrile in Aqueous Media : 3-cyano acetyl indole reacts with aromatic aldehydes and malanonitrile in aqueous media using [Hmim]HSO4 as a catalyst to produce functionalized indol-3-yl pyran derivatives .

-

One-Pot Three-Component Synthesis : 3-cyanoacetyl indoles, malononitrile/cyanoacetate, and aldehydes/isatins/acenaphthenequinone react in the presence of L-proline in refluxing EtOH to yield functionalized indol-3-yl pyran derivatives .

-

Four-Component Reaction : 3-cyanoacetyl indoles react with aromatic aldehydes, ammonium acetate, and malononitrile in aqueous micellar conditions in the presence of VB1 and cetyltrimethylammonium bromide (CTAB) to produce pyridine-3-carbonitrile derivatives .

Antiviral Activity

3-indoleacetonitrile has demonstrated antiviral activity against several viruses :

-

Influenza A Virus (IAV) : this compound shows broad-spectrum antiviral activity against IAV infection. It can restrict the replication of wild-type H5N6 virus and other subtypes of influenza virus. It impairs PB2 and NP synthesis of PR8 H1N1, H3N2, and California09 H1N1 strains .

-

SARS-CoV-2 : this compound is potently active against SARS-CoV-2 in vitro and in vivo. It promotes the host interferon signaling pathway response and inhibits autophagic flux. It also induces an increase in mitochondrial antiviral-signaling (MAVS) protein levels .

-

VSV/HSV-1 : this compound exhibits in vitro broad-spectrum antiviral function against Vesicular stomatitis virus (VSV) and Herpes simplex virus 1 (HSV-1) .

科学的研究の応用

Antiviral Applications

Broad-Spectrum Antiviral Activity

3-Indoleacetonitrile has demonstrated significant antiviral activity against various viruses, including SARS-CoV-2 and influenza A viruses. Research indicates that 3-IAN can effectively inhibit the replication of these viruses both in vitro and in vivo.

Case Study: SARS-CoV-2

A study highlighted the effectiveness of this compound in treating SARS-CoV-2 infections. When administered to mouse models via tail vein injection, it exhibited potent antiviral activity, promoting the host interferon signaling pathway and inhibiting viral proliferation. The compound increased mitochondrial antiviral-signaling protein levels, suggesting a mechanism of action that warrants further clinical investigation for COVID-19 treatment .

Case Study: Influenza A Virus

Another significant application of this compound is its effectiveness against influenza A viruses. In a study involving mice infected with H5N6 and PR8 strains, treatment with 3-IAN resulted in reduced mortality rates and diminished viral loads in the lungs. Mice treated with 20 mg/kg of 3-IAN showed a survival rate significantly higher than those treated with a control substance . The compound was found to impair viral protein synthesis early in the infection process, highlighting its potential as a therapeutic agent against influenza .

Antibacterial Applications

Inhibition of Biofilm Formation

In addition to its antiviral properties, this compound has been shown to inhibit biofilm formation in various bacterial strains. Notably, it affects Acinetobacter baumannii, a pathogen known for its resistance to multiple antibiotics. Research indicates that 3-IAN enhances the efficacy of antibiotics by downregulating efflux pump genes and reducing biofilm-associated resistance .

Case Study: Acinetobacter baumannii

A study demonstrated that this compound significantly reduced biofilm formation and motility in Acinetobacter baumannii ATCC 17978 at sublethal concentrations. The compound's ability to enhance antibiotic sensitivity suggests it could be developed as an adjuvant therapy alongside existing antibiotics for treating resistant bacterial infections .

Summary Table of Applications

作用機序

インドール-3-アセトニトリルは、主に植物におけるインドール-3-酢酸への変換によって効果を発揮します。この変換には、植物の成長と発達を調節する酵素反応が関与しています。 医学研究では、神経伝達物質経路と相互作用し、細胞の生存率とシグナル伝達に影響を与えます .

類似の化合物:

インドール-3-酢酸: インドール-3-アセトニトリルから誘導された植物ホルモン。

インドール-3-酪酸: 同様の機能を持つ別の植物成長調整剤.

インドール-3-カルビノール: 抗がん特性で知られています.

独自性: インドール-3-アセトニトリルは、植物生物学と医学研究における二重の役割のためにユニークです。 インドール-3-酢酸に変換する能力は、植物の成長を研究するための重要な化合物である一方で、神経伝達物質経路との相互作用は、医学的応用における可能性を強調しています .

類似化合物との比較

Indole-3-acetic acid: A plant hormone derived from indole-3-acetonitrile.

Indole-3-butyric acid: Another plant growth regulator with similar functions.

Indole-3-carbinol: Known for its anticancer properties.

Uniqueness: Indole-3-acetonitrile is unique due to its dual role in plant biology and medical research. Its ability to convert into indole-3-acetic acid makes it a vital compound for studying plant growth, while its interaction with neurotransmitter pathways highlights its potential in medical applications .

生物活性

3-Indoleacetonitrile (3-IAN) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and microbiology. This article delves into the biological activity of 3-IAN, focusing on its antiviral properties against influenza viruses and its effects on bacterial biofilm formation.

Antiviral Activity Against Influenza A Virus

Recent studies have highlighted the antiviral efficacy of this compound against various strains of influenza A virus (IAV). Research indicates that 3-IAN significantly reduces viral replication and associated pathologies in infected models.

The antiviral mechanism involves the inhibition of viral protein synthesis. In vitro studies using A549 and MDCK cell lines demonstrated that 3-IAN effectively decreased the levels of viral proteins, such as PB2 and NP, essential for viral replication. Notably, at non-toxic concentrations, it exhibited a more potent antiviral effect compared to established antiviral agents like arbidol .

In Vivo Efficacy

In murine models infected with lethal doses of H5N6 and H1N1 strains, administration of 3-IAN at a dosage of 20 mg/kg resulted in:

- Reduced mortality rates

- Decreased weight loss

- Lowered lung virus titers

- Alleviated lung lesions

These findings suggest that 3-IAN can be a promising candidate for therapeutic interventions against IAV infections .

Table: Summary of Antiviral Effects of this compound

| Parameter | Effect | Dosage | Model |

|---|---|---|---|

| Mortality Rate | Reduced | 20 mg/kg | Mouse Model |

| Weight Loss | Decreased | 20 mg/kg | Mouse Model |

| Lung Virus Titer | Lowered | 20 mg/kg | Mouse Model |

| Lung Lesions | Alleviated | 20 mg/kg | Mouse Model |

| Viral Protein Levels (PB2, NP) | Decreased in vitro | Non-toxic doses | A549/MDCK Cell Lines |

Effects on Bacterial Biofilms

In addition to its antiviral properties, 3-IAN has been shown to influence bacterial behavior. A study demonstrated that at sublethal concentrations, it inhibits biofilm formation and motility in Acinetobacter baumannii, a pathogen known for its role in hospital-acquired infections. This suggests potential applications in combating bacterial resistance by disrupting biofilm integrity .

Case Studies and Research Findings

- Study on Influenza A Virus : Research conducted by Zhang et al. (2021) assessed the efficacy of 3-IAN against various IAV strains, concluding that it significantly inhibited viral replication and provided protective effects in vivo .

- Biofilm Formation Study : Another investigation revealed that 3-IAN's ability to attenuate biofilm formation could enhance the effectiveness of existing antibiotics against A. baumannii, indicating its potential role as an adjunct therapy in treating resistant infections .

特性

IUPAC Name |

2-(1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCPFOBLJMLSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061118 | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

771-51-7 | |

| Record name | Indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indoleacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indol-3-ylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG97OFW8JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35 - 37 °C | |

| Record name | 3-Indoleacetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-Indoleacetonitrile exhibits its effects through various mechanisms. For instance, in Acinetobacter baumannii, it inhibits the synthesis of the quorum sensing signal 3-OH-C12-HSL by downregulating the expression of the abaI autoinducer synthase gene. [] This disruption of quorum sensing leads to reduced biofilm formation and motility. [] Additionally, this compound may inhibit efflux pumps by downregulating gene expression, enhancing sensitivity and reducing persistence against antibiotics like imipenem. [] In the context of Influenza A virus, the specific mechanism of action of this compound remains to be fully elucidated. []

A:

- Spectroscopic Data: While the provided research articles don't detail specific spectroscopic data, they refer to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation. [, , ] Researchers often compare obtained data with known standards or spectral databases for identification.

ANone: The provided articles primarily focus on the biological activity of this compound. Information on its material compatibility and stability under various conditions, which would be relevant for certain applications, is not extensively discussed in these studies.

A: The research provided primarily focuses on the biological activity of this compound, specifically its antimicrobial and antiviral properties. [, ] Its potential catalytic properties and applications haven't been a focus in these studies.

A: While the provided research articles don't delve into specific computational studies, they highlight the potential for future research. For instance, understanding the interaction of this compound with the abaI autoinducer synthase gene at a molecular level could be facilitated by computational modeling. [] Similarly, exploring its interaction with Influenza A virus proteins could benefit from such approaches. []

ANone: The provided articles do not delve into specific SHE regulations related to this compound. As research progresses, it will be crucial to conduct comprehensive safety and toxicological assessments to ensure responsible development and use, adhering to relevant regulatory guidelines.

A: While a mouse model study showed that this compound reduced mortality and lung viral titers when administered at 20 mg/kg against specific Influenza A virus strains, [] detailed PK/PD data, including absorption, distribution, metabolism, and excretion (ADME), are not extensively discussed in the provided research. []

ANone: The provided research focuses primarily on the fundamental biological activity of this compound. Drug delivery and targeting strategies, which would be essential for its clinical development, haven't been a primary focus in these studies.

A: Researchers utilize techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) to detect and quantify this compound in various samples. [, , , ] These methods allow for the separation and identification of this compound based on its specific chemical properties.

ANone: Information specifically addressing the environmental impact and degradation pathways of this compound is not extensively discussed in the provided research articles.

ANone: The provided articles primarily focus on the biological activities of this compound, and specific studies dedicated to its dissolution rate and solubility in various media are not included.

ANone: While the provided research articles mention analytical techniques used to detect and quantify this compound, detailed information regarding the validation parameters (accuracy, precision, specificity) of these methods is not explicitly provided.

ANone: The research articles focus primarily on investigating the biological activity of this compound. Specific details regarding the quality control and assurance measures employed during its handling, storage, and use in a research setting are not explicitly stated.

ANone: The provided research articles primarily concentrate on the biological activity of this compound, and detailed information regarding these aspects is not extensively covered in the available literature.

A: Research on this compound spans several decades, with early studies focusing on its presence in plants and potential role as a plant growth regulator. [, , , , ] Over time, investigations have expanded to explore its antimicrobial, [, ] antiviral, [, ] and potential therapeutic properties. [, , ] The identification of this compound in various biological samples, including honeydew from aphids feeding on plants, highlights its ecological relevance. [, ]

A: The research on this compound showcases interdisciplinary approaches, integrating knowledge from plant biology, microbiology, virology, and medicinal chemistry. [, , , , , , , ] Future research may benefit from collaborations with experts in fields such as pharmacokinetics, drug delivery, and toxicology to facilitate the translation of basic research findings into potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。